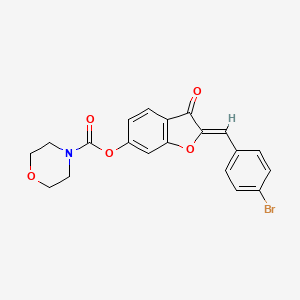

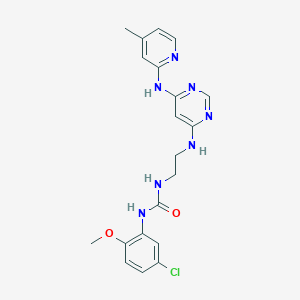

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, also known as Dimebolin, is a chemical compound that has been studied for its potential use in treating various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Studies

The compound 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide and its derivatives are primarily involved in chemical synthesis studies, forming a base for the creation of various heterocyclic compounds. These compounds are synthesized for potential applications in treating various health conditions due to their biological activities.

Synthesis of Novel Compounds :

- A study describes the synthesis of novel compounds including benzenesulfonamide derivatives. These compounds are synthesized by reacting specific chemicals and then evaluated for their biological activities, such as COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some synthesized compounds showed high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Photosensitizing Agents for Cancer Treatment :

- The compound and its derivatives have been studied for their photophysical and photochemical properties. One particular study synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Computational Analysis :

- Some studies focus on the crystal structure analysis and computational density functional theory (DFT) calculations of the compound's derivatives. These studies provide insight into the reactive sites for electrophilic and nucleophilic nature of the molecules, along with information about the nature of intermolecular contacts and interactions (Kumara et al., 2017).

Carbonic Anhydrase Inhibition for Medical Applications :

- The compound's derivatives have been evaluated for their inhibitory action against human carbonic anhydrase isoforms. Some derivatives exhibited potent inhibitory action against specific isoforms involved in conditions like epilepsy and glaucoma. These compounds are also evaluated for their anticonvulsant activity, indicating potential therapeutic applications (Mishra et al., 2017).

Anti-Malarial Properties :

- Certain derivatives of the compound have been studied for their anti-malarial activity. The research includes analyzing the crystal structures of active and nonactive compounds and studying their biological activities, which highlighted the importance of specific structural components in generating activity against malaria (Cunico et al., 2009).

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-27-19-7-5-4-6-18(19)24-14-12-23(13-15-24)11-10-22-30(25,26)17-8-9-20(28-2)21(16-17)29-3/h4-9,16,22H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSSUUNZFUMUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2580555.png)

![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)

![[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2580559.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2580560.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2580561.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2580563.png)

![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2580569.png)